molecular formula C12H15N3O B2669752 (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 19948-39-1

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B2669752
CAS No.: 19948-39-1
M. Wt: 217.272
InChI Key: JBEYSJSNVBNKPG-OQLLNIDSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate can be achieved through microwave irradiation techniques. This method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine derivatives under controlled conditions . The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate is unique due to its specific structural configuration and the presence of both dimethylamino and pyrazolium moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14(2)11-5-3-10(4-6-11)9-15-8-7-12(16)13-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYSJSNVBNKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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